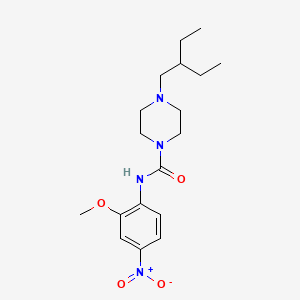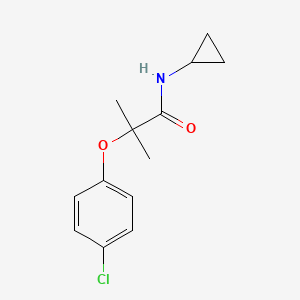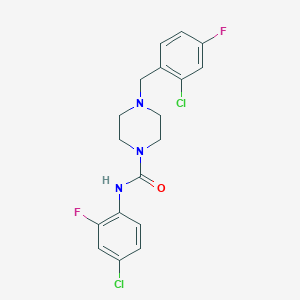![molecular formula C20H25NO2 B4793942 N-[1-(2,5-dimethylphenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4793942.png)
N-[1-(2,5-dimethylphenyl)ethyl]-3-(4-methoxyphenyl)propanamide
Overview
Description
N-[1-(2,5-dimethylphenyl)ethyl]-3-(4-methoxyphenyl)propanamide, commonly known as DMC or Dibenzoylmethane, is a natural compound found in various plants, including turmeric and licorice. It has gained attention in recent years due to its potential therapeutic properties and various research applications.
Scientific Research Applications
DMC has been studied extensively for its potential therapeutic properties, particularly in cancer treatment. Studies have shown that DMC can inhibit the growth and proliferation of various cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DMC has been studied for its anti-inflammatory, antioxidant, and neuroprotective properties.
Mechanism of Action
The mechanism of action of DMC is not fully understood, but it is believed to act on multiple cellular pathways. One proposed mechanism is that DMC inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer cell growth. DMC has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates antioxidant and detoxification responses in cells.
Biochemical and Physiological Effects
DMC has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that DMC can reduce the production of inflammatory cytokines and increase the expression of antioxidant enzymes. In vivo studies have shown that DMC can reduce tumor growth and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using DMC in lab experiments is its low toxicity and high solubility in water and organic solvents. However, one limitation is its instability under certain conditions, such as high temperatures and acidic environments.
Future Directions
There are several future directions for DMC research. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to understand the mechanism of action of DMC and its effects on various cellular pathways. Furthermore, the development of DMC analogs with improved stability and potency could lead to the discovery of new therapeutic agents.
Conclusion
In conclusion, DMC is a natural compound with potential therapeutic properties that has been extensively studied in recent years. Its synthesis method is simple and cost-effective, and it has been shown to have various scientific research applications, including cancer treatment, anti-inflammatory, antioxidant, and neuroprotective properties. Further research is needed to fully understand its mechanism of action and to develop new therapeutic agents based on DMC.
properties
IUPAC Name |
N-[1-(2,5-dimethylphenyl)ethyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-14-5-6-15(2)19(13-14)16(3)21-20(22)12-9-17-7-10-18(23-4)11-8-17/h5-8,10-11,13,16H,9,12H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQSGAOWSRGQMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)CCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,5-dimethylphenyl)ethyl]-3-(4-methoxyphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-fluorophenyl)-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4793865.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4793873.png)
![2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}-N-(3-nitrophenyl)acetamide](/img/structure/B4793885.png)

![4-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4793888.png)

![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-pentylglycinamide](/img/structure/B4793898.png)
![3-(2-methoxyethyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4793899.png)


![4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbutyl)benzamide](/img/structure/B4793934.png)

![N-(2,6-diethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4793961.png)
![{[4-(2-methyl-2-propen-1-yl)-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4793985.png)